4-(Trifluorometil)piperidina

Descripción general

Descripción

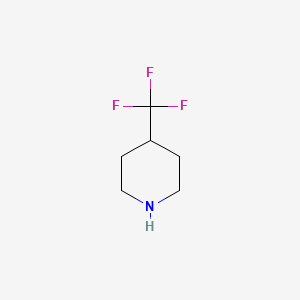

4-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C6H10F3N. It is a piperidine derivative where a trifluoromethyl group is attached to the fourth carbon of the piperidine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Hydrogenation Reduction Method: One common method involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine.

Purification: After the reaction, the mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol.

Industrial Production Methods: Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Types of Reactions:

Oxidation: 4-(Trifluoromethyl)piperidine can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation methods, as mentioned in the preparation methods.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium-carbon, Raney nickel.

Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a wide range of functionalized piperidine derivatives .

Aplicaciones Científicas De Investigación

4-(Trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

This compound is a part of a larger class of organic compounds that contain nitrogen bases, known as alkaloids . Alkaloids are mainly synthesized as secondary metabolites in plants and fungi, and they have a wide range of bioactivities .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that alkaloids, the class of compounds to which 4-(trifluoromethyl)piperidine belongs, can affect a wide range of biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

It is known that compounds with a trifluoromethyl group can have significant impacts on the chemical reactivity, physico-chemical behavior, and biological activity of molecules .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity . Therefore, it should be handled with care, ensuring adequate ventilation and the use of personal protective equipment .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)pyridine

- 3-(Trifluoromethyl)piperidine

- 4,4-Difluoropiperidine

- Hexamethyleneimine

Comparison: 4-(Trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher stability, increased lipophilicity, and enhanced biological activity . These properties make it particularly valuable in drug development and other high-precision applications .

Actividad Biológica

4-(Trifluoromethyl)piperidine is a fluorinated derivative of piperidine, which has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for various therapeutic applications. This article explores the biological activity of 4-(trifluoromethyl)piperidine, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C6H10F3N

- Molecular Weight : 155.15 g/mol

- CAS Number : 136469-78-0

Biological Activity Overview

The biological activity of 4-(trifluoromethyl)piperidine has been investigated primarily in the context of its analogs and derivatives. The following sections detail specific areas of interest.

Antimicrobial Activity

Research indicates that compounds containing the piperidine scaffold, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that piperidinol derivatives demonstrate notable anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The most active compounds were found to possess both chloro and trifluoromethyl groups, highlighting the importance of these substituents in enhancing biological efficacy .

| Compound | MIC (μg/mL) | Structural Features |

|---|---|---|

| 4b | 1.4 | R stereochemistry, chloro substitution |

| 4m | 1.7 | S stereochemistry, trifluoromethyl group |

Neurological Effects

In addition to antimicrobial properties, derivatives of 4-(trifluoromethyl)piperidine have been explored for their effects on the central nervous system (CNS). Some studies suggest that these compounds may act as mu-opioid receptor agonists, which could have implications for pain management and addiction treatment. The structural similarity to known CNS-active drugs such as haloperidol suggests potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that modifications at specific positions significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl at the para position enhances potency against various targets. Notably, studies have shown that the introduction of different substituents can lead to varying degrees of activity against tuberculosis and other pathogens .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Increases lipophilicity and may enhance cell membrane permeability.

- Chloro Substituents : Essential for maintaining antimicrobial activity.

- Stereochemistry : Variations in stereochemistry can lead to significant differences in biological activity.

Case Studies

Several case studies highlight the efficacy of 4-(trifluoromethyl)piperidine derivatives:

- Anti-Tuberculosis Activity :

- CNS Activity :

- RBP4 Antagonism :

Propiedades

IUPAC Name |

4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRQUUWCJTYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215917 | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-36-3 | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the trifluoromethyl group in 4-(trifluoromethyl)piperidine for organic synthesis?

A1: The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly impact their chemical and physical properties, including their reactivity, metabolic stability, and lipophilicity. In the context of 4-(trifluoromethyl)piperidine, the CF3 group plays a crucial role in its application as a chiral building block for synthesizing more complex molecules. [] For instance, the presence of the CF3 group in the pseudo-C2 symmetric cyclic imide derived from 4-(trifluoromethyl)piperidine [] enables stereoselective aldol reactions. This selectivity arises from the steric and electronic influence of the CF3 group, directing the incoming nucleophile to a specific face of the molecule.

Q2: Can you elaborate on the structural features of molecules containing 4-(trifluoromethyl)piperidine and their relevance to crystal packing?

A2: Research indicates that molecules incorporating a 4-(trifluoromethyl)piperidine moiety tend to exhibit consistent structural features, particularly in their dihedral angles and interatomic distances. [] These features contribute to their crystal packing arrangements. For example, compounds featuring a 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]-4-(trifluoromethyl)piperidine-2,6-dione core consistently show a dihedral angle close to 87.52 degrees between the benzene ring and the planar portion of the piperidine-2,6-dione ring. [] Additionally, the farthest interatomic distances, often between chlorine and fluorine atoms, remain similar across different molecules within this class. This consistent spatial arrangement, influenced by the 4-(trifluoromethyl)piperidine unit, leads to the formation of molecular sheets stabilized by C-H...O interactions in their crystal structures. []

Q3: Is there a cost-effective and efficient method for synthesizing 4-(trifluoromethyl)piperidine hydrochloride?

A3: Yes, research has established a two-step hydrogenation method for producing 4-(trifluoromethyl)piperidine hydrochloride from 2-chloro-4-(trifluoromethyl)pyridine. [] This method boasts a high yield exceeding 80% and a product purity of 99.8% when isopropanol serves as the solvent. [] The use of soda (likely sodium carbonate or sodium bicarbonate) as an additive in the hydrogenation process plays a crucial role in optimizing the reaction, with the dosage significantly influencing the final product composition. [] This approach offers a practical and scalable synthesis of 4-(trifluoromethyl)piperidine hydrochloride, a valuable precursor for various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.